molecular formula C21H19ClN2O3S B15014968 N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide

N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B15014968
M. Wt: 414.9 g/mol
InChI Key: MAXQJMHZJNSMGH-OEAKJJBVSA-N
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Description

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE typically involves the condensation reaction between 4-methylbenzenesulfonohydrazide and 4-[(2-chlorophenyl)methoxy]benzaldehyde. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is unique due to its specific structural features, such as the presence of the 2-chlorophenyl group and the sulfonohydrazide moiety

Properties

Molecular Formula

C21H19ClN2O3S

Molecular Weight

414.9 g/mol

IUPAC Name

N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H19ClN2O3S/c1-16-6-12-20(13-7-16)28(25,26)24-23-14-17-8-10-19(11-9-17)27-15-18-4-2-3-5-21(18)22/h2-14,24H,15H2,1H3/b23-14+

InChI Key

MAXQJMHZJNSMGH-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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